PNU-100766-d8

LC-MS/MS Bioanalysis Internal Standard

Quantitative LC-MS/MS of linezolid in plasma, serum, or tissue demands matrix-matched internal standardization-a need unmet by unlabeled linezolid (CAS 165800-03-3) due to co-elution and ion suppression. Linezolid-D8 (CAS 1032182-14-1) delivers a definitive +8 Da mass shift for baseline-resolved MRM transitions and independent fragment-ion monitoring. • ≥98% HPLC purity, ≥98 atom % D enrichment-qualified for ANDA analytical method validation • Morpholine-ring-specific deuteration ensures unambiguous internal standard tracking per regulatory guidance • Supplied with full Certificate of Analysis; pharmacopeial traceability (USP/EP) available upon request

Molecular Formula C16H20FN3O4
Molecular Weight 345.39 g/mol
CAS No. 1032182-14-1
Cat. No. B196449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-100766-d8
CAS1032182-14-1
Molecular FormulaC16H20FN3O4
Molecular Weight345.39 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2
InChIKeyTYZROVQLWOKYKF-LSSZDJLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linezolid-D8 Product Overview


N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide (CAS 1032182-14-1), commonly designated Linezolid-D8 or PNU-100766-d8, is a stable isotope-labeled analog of the oxazolidinone antibiotic linezolid [1]. This compound incorporates eight deuterium atoms exclusively on the morpholine ring moiety, resulting in a molecular formula of C16H12D8FN3O4 and a molecular weight of 345.39 g/mol [1]. The compound is supplied as an off-white solid with typical specifications of ≥95% purity by HPLC and ≥98% atom D enrichment . As a deuterated reference standard, Linezolid-D8 is intended for analytical research applications including bioanalytical method development and validation, not for therapeutic use .

Product Type Deuterated internal standard (SIL-IS) for LC-MS/MS
Analytical Workflow Bioanalytical method development and validation
Key Feature Morpholine-specific deuteration supports independent MRM quantification
Isotopic Purity High enrichment specification for ISTD suitability

Linezolid-D8 vs. Generic Linezolid in Bioanalysis


Non-deuterated linezolid (CAS 165800-03-3) cannot substitute for Linezolid-D8 (CAS 1032182-14-1) in quantitative bioanalytical applications due to fundamental differences in mass spectrometric detection and quantification capabilities. Linezolid-D8 possesses a molecular mass of 345.39 g/mol, which is 8 mass units higher than the parent compound's 337.35 g/mol, a mass shift that enables unambiguous chromatographic separation and independent multiple reaction monitoring (MRM) transitions in LC-MS/MS workflows [1]. This isotopic differentiation is essential for accurate internal standardization in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments where matrix effects and ionization efficiency variations would otherwise compromise analytical accuracy [2]. Furthermore, while generic linezolid serves as the therapeutic active pharmaceutical ingredient (API), it lacks the deuterium-enriched morpholine moiety specifically required for use as a stable isotope-labeled internal standard in regulatory bioanalysis [2].

Linezolid-D8 (ISTD)
Unlabeled Linezolid
Mass Discrimination
+8 Da mass shift enables distinct MRM transitions
Identical mass to analyte prevents independent monitoring
Isotopic Composition
≥98 atom % D enrichment
Natural abundance only (0.015% D)
Analytical Suitability
Suitable for internal standard in validated methods
Not suitable as internal standard; intended as API

Linezolid-D8 Differentiation Evidence


Mass Spectrometric Differentiation

Linezolid-D8 provides a +8 Da mass shift relative to unlabeled linezolid, enabling distinct precursor-to-product ion transitions in triple quadrupole mass spectrometry [1]. This mass difference permits simultaneous quantification of both analyte and internal standard without chromatographic co-elution interference or isotopic cross-talk that plagues lower-mass-shift isotopologues .

Mass Spectrometric Differentiation
Head-to-head
Δm = +8.04 Da; precursor m/z 346.2 (D8) vs 338.2 (unlabeled)
Enables distinct MS/MS transitions for ISTD quantification
Reduced cross-talk compared to lower-mass-shift isotopologues
LC-MS/MS Bioanalysis Internal Standard

Deuterium Enrichment Specifications

Linezolid-D8 is manufactured to a specification of ≥98 atom % deuterium enrichment at the morpholine ring positions, in stark contrast to the 0.015% natural deuterium abundance found in unlabeled linezolid [1]. This artificial enrichment, achieved through synthesis with deuterated starting materials rather than proton exchange, ensures that the compound qualifies as an unnatural, novel derivative distinct from its non-enriched counterpart [1].

Deuterium Enrichment
Specification review
≥98 atom % D (D8) vs 0.015% natural abundance (unlabeled); enrichment factor >6,500-fold
Supports ISTD signal purity for bioanalytical method validation
Critical for minimizing unlabeled analyte contribution to IS signal
Isotopic Purity Method Validation Regulatory Compliance

Morpholine Ring-Specific Deuteration

Linezolid-D8 (CAS 1032182-14-1) incorporates deuterium exclusively on the eight hydrogen positions of the morpholine ring (positions 2,2,3,3,5,5,6,6), whereas alternative deuterated linezolid isotopologues such as Linezolid-D3 (CAS 1127120-38-0) incorporate only three deuterium atoms on the acetamide methyl group [1]. This site-specific labeling pattern confers differential utility depending on the analytical objective and the metabolic fate of the monitored fragment .

Morpholine Ring-Specific Deuteration
Head-to-head
8 D on morpholine ring (D8) vs 3 D on acetamide methyl (D3)
Informs isotopologue selection based on monitored MRM fragment
Site-specific labeling determines suitability for targeted transitions
Isotopologue Comparison Metabolic Stability Procurement Specification

Metabolic Stability via Deuteration

Deuteration at metabolically labile sites can attenuate cytochrome P450-mediated oxidation through the primary kinetic isotope effect, potentially reducing metabolic clearance and extending half-life [1]. While specific in vivo PK data for Linezolid-D8 (CAS 1032182-14-1) are not available in public literature, the US 2009/0062283 patent discloses that deuterium-enriched linezolid may exhibit decreased metabolic rates at sites of deuteration, with the extent of rate decrease described by the expression kM/kD [2]. Class-level evidence from a deuterated oxazolidinone analog (C-20081) in chimpanzee studies demonstrated that deuterium substitution can produce quantifiable alterations in pharmacokinetic parameters, including half-life and clearance, compared to co-administered unlabeled linezolid [3].

Metabolic Stability Potential
Class-level
Theoretical kM/kD > 1 via primary kinetic isotope effect
Research probe for structure-metabolism relationship studies
Class-level deuterium effect evidence; no compound-specific PK data
Deuterium Isotope Effect Pharmacokinetics Metabolic Stability

Linezolid-D8 Application Scenarios


Bioanalytical Method Development

Linezolid-D8 (CAS 1032182-14-1) serves as the preferred stable isotope-labeled internal standard for LC-MS/MS quantification of linezolid in plasma, serum, and tissue homogenates. The +8 Da mass shift (345.39 vs. 337.35 g/mol) enables clean chromatographic baseline resolution and independent MRM transitions without isotopic interference [1]. This application is critical for therapeutic drug monitoring, bioequivalence studies, and population pharmacokinetic modeling where regulatory guidance requires isotopically labeled internal standards to correct for matrix effects and ionization variability [2].

QC Reference Standard for ANDA

Linezolid-D8 is qualified for use as a reference standard in ANDA analytical method validation and quality control applications for generic linezolid drug products [1]. Suppliers provide detailed characterization data compliant with regulatory guidelines, and further traceability against USP or EP pharmacopeial standards can be established based on feasibility [1]. The ≥98 atom % D enrichment specification ensures that the reference material meets the purity and identity requirements essential for regulatory submission packages [2].

Isotopologue Selection for MRM Methods

In contrast to Linezolid-D3 (CAS 1127120-38-0), which labels only the acetamide methyl group, Linezolid-D8 provides deuterium labeling exclusively on the morpholine ring moiety [1]. This site-specific difference has practical consequences for MRM method development: Linezolid-D8 is the appropriate internal standard when the quantitative transition monitors a morpholine-containing fragment ion, whereas Linezolid-D3 is preferable when monitoring the acetamide-derived fragment [2]. Researchers must select the isotopologue based on the specific precursor-to-product ion transition employed in their validated method.

Structure-Metabolism Relationship Research

For research programs evaluating deuterium substitution as a strategy to modulate oxazolidinone pharmacokinetics, Linezolid-D8 represents a defined chemical probe with site-specific deuteration of the morpholine ring [1]. The patent literature describes deuterium-enriched linezolid derivatives as potentially exhibiting altered metabolic profiles due to the primary kinetic isotope effect, with decreased rates of metabolism predicted at sites of deuteration [1]. The chimpanzee PK study of deuterated oxazolidinone C-20081 provides class-level evidence that deuteration can produce measurable alterations in pharmacokinetic parameters when compared to co-administered unlabeled linezolid [2].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis method development
Mass shift and isotopic purity
ISTD quantification accuracy in research matrices
ANDA method validation reference
Specification-grade enrichment and purity
Traceability to pharmacopeial standards
MRM method development for specific fragments
Site-specific labeling (morpholine vs. acetamide)
Transition-specific isotopologue suitability
Deuterium isotope effect research
Site-specific deuteration at morpholine ring
Class-level PK alteration evidence

Technical Documentation Hub

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